molecular formula C15H15NO2 B2967234 N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide CAS No. 313405-58-2

N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide

Cat. No.: B2967234
CAS No.: 313405-58-2
M. Wt: 241.29
InChI Key: YHEZSBQSDVNOOX-UHFFFAOYSA-N
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Description

N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a cyclopropanecarboxamide moiety. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-methoxynaphthalene, which can be obtained through the methylation of naphthol.

    Cyclopropanation: The next step involves the cyclopropanation of the naphthalene derivative. This can be achieved using reagents such as diazomethane or cyclopropylcarbene precursors under controlled conditions.

    Amidation: The final step is the amidation reaction, where the cyclopropanecarboxylic acid derivative is reacted with an amine to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a hydroxynaphthalene derivative.

    Reduction: The cyclopropane ring can be reduced under hydrogenation conditions to form a cyclopropylmethyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products Formed:

    Oxidation: Hydroxynaphthalene derivatives.

    Reduction: Cyclopropylmethyl derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide can be compared with other naphthalene derivatives and cyclopropane-containing compounds:

    Similar Compounds:

Uniqueness: this compound is unique due to the combination of the methoxy-naphthalene moiety and the cyclopropanecarboxamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-14-9-8-13(16-15(17)10-6-7-10)11-4-2-3-5-12(11)14/h2-5,8-10H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEZSBQSDVNOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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